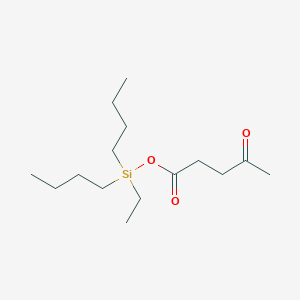
Dibutyl(ethyl)silyl 4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl(ethyl)silyl 4-oxopentanoate is an organosilicon compound that features a silyl ether functional group. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of both silyl and ester groups in its structure allows for unique reactivity and versatility in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.
Major Products Formed
Oxidation: Silanols and carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.
Medicine: It may be involved in the development of drug delivery systems where controlled release of active pharmaceutical ingredients is needed.
Mécanisme D'action
The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl 4-oxopentanoate
- Tert-butyldimethylsilyl 4-oxopentanoate
- Triisopropylsilyl 4-oxopentanoate
Uniqueness
Dibutyl(ethyl)silyl 4-oxopentanoate is unique due to the presence of both dibutyl and ethyl groups attached to the silicon atom. This structural feature provides distinct steric and electronic properties compared to other silyl-protected compounds. The dibutyl groups offer increased hydrophobicity and bulkiness, which can influence the reactivity and stability of the compound in various chemical environments .
Propriétés
Numéro CAS |
78382-23-7 |
|---|---|
Formule moléculaire |
C15H30O3Si |
Poids moléculaire |
286.48 g/mol |
Nom IUPAC |
[dibutyl(ethyl)silyl] 4-oxopentanoate |
InChI |
InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3 |
Clé InChI |
NZCFJDGWHLYLQS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


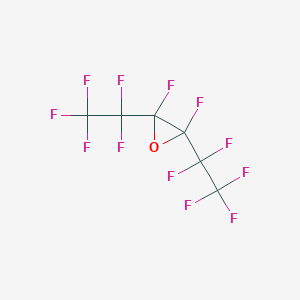
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

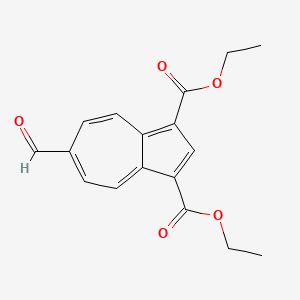
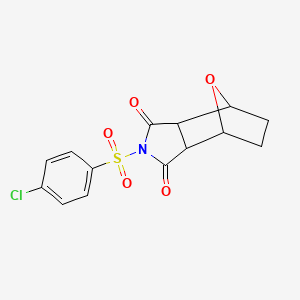
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)
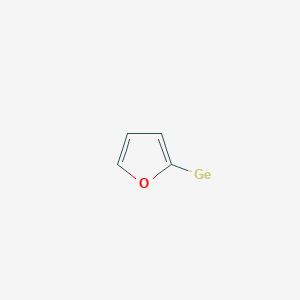
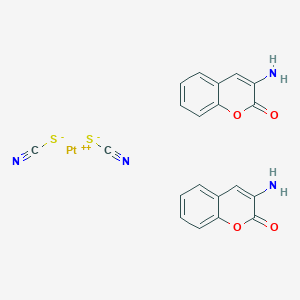

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
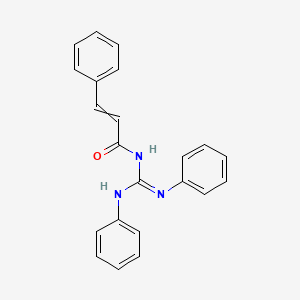
![1-Methyl-2,8-dioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14439516.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
